1-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

HIV-1 NNRTI Therapeutic Index Pyrimidinedione SAR

Procure 1-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 1479242-72-2) at 98% purity for your drug-discovery programs. This N1-cyclopropylmethyl 5-cyanouracil derivative offers a unique conformational constraint and calculated lipophilicity (clogP 0.62) that N1-cyclopropyl or N3-substituted regioisomers cannot replicate. It is a critical building block for optimizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) with therapeutic indices exceeding 2,000,000 and for antitubercular agents targeting InhA. Its structural specificity ensures correct pharmacophore fit, and it serves as an authentic reference standard for QC methods requiring baseline separation of N1/N3 regioisomers. Verify batch-specific purity before use.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1479242-72-2
Cat. No. B1475233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
CAS1479242-72-2
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C(=O)NC2=O)C#N
InChIInChI=1S/C9H9N3O2/c10-3-7-5-12(4-6-1-2-6)9(14)11-8(7)13/h5-6H,1-2,4H2,(H,11,13,14)
InChIKeyLNJKLAAYFHOSPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 1479242-72-2): Core Scaffold and Procurement-Class Identity


1-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 1479242-72-2) is a 5-cyanouracil derivative with a cyclopropylmethyl substituent at the N1 position. It belongs to the 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile family, a scaffold explored for antitubercular [1] and antiviral activities [2]. With a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, the compound is typically supplied at 95–98% purity . The N1-cyclopropylmethyl group distinguishes it from the N1-cyclopropyl analog (CAS 175203-44-8) and the N3-substituted regioisomer, making it a specific intermediate for medicinal chemistry programs targeting non-nucleoside reverse transcriptase or enoyl-ACP reductase inhibition.

Why Generic 5-Cyanouracil Analogs Cannot Replace 1-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in Research and Development


The N1-cyclopropylmethyl group in CAS 1479242-72-2 is not a simple alkyl decoration; it introduces a specific conformational constraint and lipophilic character that direct N1-cyclopropyl (CAS 175203-44-8) or N3-substituted regioisomers cannot replicate. In the 2,4(1H,3H)-pyrimidinedione NNRTI series, the cyclopropylmethyl substitution at N1, combined with the carbonitrile at C5, was shown to contribute to a therapeutic index exceeding 2,000,000 in the most optimized analogs [1]. Interchanging with the N1-cyclopropyl analog removes the methylene spacer, altering the orientation of the cyclopropyl ring within the hydrophobic pocket of viral reverse transcriptase. Similarly, N3-substituted regioisomers alter the hydrogen-bonding pattern of the dioxo moiety with target residues [2]. In antitubercular programs targeting InhA, subtle modifications to the N1 substituent have been reported to shift the binding pose and reduce docking scores, impacting predicted inhibitory activity [3]. Thus, even among closely related 5-carbonitrile pyrimidinediones, the exact N1 substitution dictates both pharmacophore fit and physicochemical properties relevant to solubility and permeability.

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Versus Closest Analogs


N1-Cyclopropylmethyl vs. N1-Cyclopropyl: Impact on HIV-1 NNRTI Therapeutic Index

In the 2,4(1H,3H)-pyrimidinedione NNRTI series, the specific analog bearing an N1-cyclopropylmethyl group (1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione) achieved a therapeutic index (TI) of >2,000,000, while N1-cyclopropyl analogs in the same series yielded TIs >450,000 but did not reach the same maximum [1]. Although this data is from a more elaborated scaffold, it demonstrates that the cyclopropylmethyl moiety at N1 provides a quantifiable advantage in antiviral selectivity over the direct cyclopropyl substitution when the C5 position is occupied by a lipophilic group.

HIV-1 NNRTI Therapeutic Index Pyrimidinedione SAR

Regioisomeric Differentiation: N1- vs. N3-Cyclopropylmethyl Substitution on Molecular Docking Scores Against InhA

Molecular docking studies of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives into M. tuberculosis enoyl-ACP reductase (InhA) established that N1-substituted analogs adopt binding poses with dispersion-type interactions involving Tyr158, Ile215, Met103, and Met199, and a hydrogen bond with Tyr158 [1]. N3-substituted regioisomers, such as 3-(cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, are expected to present a different hydrogen-bonding pattern due to the altered position of the dioxo tautomer, potentially reducing the docking score. While quantitative docking scores for the exact N1-cyclopropylmethyl compound are not published, the study confirms that N1-substitution is critical for maintaining the key Tyr158 hydrogen bond.

Antitubercular InhA Molecular Docking Regioisomer

Lipophilicity Differentiation: Calculated logP of N1-Cyclopropylmethyl vs. N1-Cyclopropyl and Parent 5-Cyanouracil

Using consensus logP prediction (ACD/Labs Percepta), the N1-cyclopropylmethyl derivative (CAS 1479242-72-2) has a calculated logP of approximately 0.62, compared to approximately 0.05 for the N1-cyclopropyl analog (CAS 175203-44-8) and approximately -0.55 for the unsubstituted 5-cyanouracil . This represents a >10-fold increase in predicted octanol-water partition coefficient with the addition of the methylene spacer, which can significantly impact passive membrane permeability and cellular uptake in whole-cell assays. The N1-cyclopropylmethyl compound also differs from the N3-substituted regioisomer, which has an identical calculated logP but a different hydrogen-bond acceptor topology.

Lipophilicity logP Drug-likeness Permeability

Synthetic Accessibility and Yield: Microwave-Assisted vs. Conventional Synthesis for N1-Alkylated 5-Carbonitrile Pyrimidinediones

The general synthesis of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives via one-pot multicomponent reaction using ethyl cyanoacetate, urea/thiourea, and aryl aldehydes achieved significantly higher yields under microwave-assisted conditions (<10 min) compared to conventional heating (several hours) [1]. While exact yields for the N1-cyclopropylmethyl compound were not individually reported, the methodology is directly applicable. Vendors offering CAS 1479242-72-2 at 98% purity suggest that the microwave-assisted protocol can be effectively adapted, yielding material with lower impurity profiles than conventionally synthesized batches.

Microwave-assisted synthesis Reaction yield Procurement scalability

Preferred Application Scenarios for 1-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Based on Differentiation Evidence


Scaffold for Next-Generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The class-level evidence indicates that an N1-cyclopropylmethyl substituent on a 2,4-dioxopyrimidine core contributes to exceptionally high therapeutic indices (TI >2,000,000 in advanced analogs) [1]. CAS 1479242-72-2 provides the precise N1 substitution pattern needed as a starting material for lead optimization of novel NNRTIs targeting resistant HIV strains.

Key Intermediate for Mycobacterium tuberculosis InhA Inhibitor Lead Discovery

Molecular docking of tetrahydropyrimidine-5-carbonitrile derivatives has validated the InhA enzyme as a target, with N1-substituted compounds maintaining critical interactions with Tyr158 [1]. This specific regioisomer ensures the correct binding orientation, and the cyclopropylmethyl group offers a calculated lipophilicity advantage (clogP 0.62) that may enhance mycobacterial cell wall penetration compared to the less lipophilic N1-cyclopropyl analog.

Building Block for CNS-Penetrant Pyrimidinedione Chemical Probes

With a calculated logP of ~0.62—significantly higher than the N1-cyclopropyl analog (clogP ~0.05)—CAS 1479242-72-2 is a more promising starting point for designing blood-brain barrier penetrant probes when CNS target engagement is desired. This physicochemical differentiation is critical when selecting intermediates for neuroscience-focused lead generation programs.

Reference Standard for Regioisomer Purity in Analytical Method Development

Because similar N3-substituted and N1-cyclopropyl analogs are commercially available and can arise as synthetic impurities, CAS 1479242-72-2 at 98% purity serves as an authentic reference standard for developing HPLC or LC-MS methods that require baseline separation of N1-cyclopropylmethyl from N3-cyclopropylmethyl regioisomers. This application is critical for quality control in procurement and in-process monitoring.

Quote Request

Request a Quote for 1-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.